Fmoc-S-carboxymethyl-L-cysteine is a derivative of the amino acid L-cysteine, modified with a carboxymethyl group and protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is notable for its application in peptide synthesis due to the protective nature of the Fmoc group, which allows for selective reactions while enhancing solubility and reactivity in various chemical environments. The molecular formula for Fmoc-S-carboxymethyl-L-cysteine is , with a molecular weight of approximately 401.43 g/mol .
Fmoc-S-carboxymethyl-L-cysteine belongs to the class of organic compounds known as cysteine derivatives. It is classified under organic acids and derivatives, specifically as an amino acid derivative. The compound is synthesized from L-cysteine, which is naturally found in various protein sources and plays a crucial role in biological systems due to its involvement in the synthesis of proteins and enzymes .
The synthesis of Fmoc-S-carboxymethyl-L-cysteine generally involves multiple steps:
These steps are critical for ensuring that the final product retains its functional properties suitable for peptide synthesis.
Fmoc-S-carboxymethyl-L-cysteine features a complex structure characterized by:
The three-dimensional structure can be visualized using molecular modeling software, allowing researchers to analyze spatial arrangements that influence reactivity and interactions with other molecules.
Fmoc-S-carboxymethyl-L-cysteine participates in various chemical reactions typical of amino acids and their derivatives:
These reactions highlight the versatility of Fmoc-S-carboxymethyl-L-cysteine in synthetic organic chemistry.
The mechanism of action for Fmoc-S-carboxymethyl-L-cysteine primarily revolves around its role in peptide synthesis:
This mechanism underscores its utility in producing peptides with specific sequences and functionalities.
These properties are critical for handling and application in laboratory settings.
Fmoc-S-carboxymethyl-L-cysteine is primarily used in:
The advent of 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) in the 1970s necessitated a paradigm shift in cysteine protection strategies. Unlike the Boc/Benzyl approach, which relied on strong acid deprotection, Fmoc SPPS uses base-labile Fmoc removal with piperidine, demanding orthogonal thiol-protecting groups stable to bases but cleavable under mild acidic conditions [1] [9]. Early cysteine protecting groups (e.g., acetamidomethyl [Acm] and tert-butylthio [tBuS]) enabled disulfide bond formation but faced limitations in regioselectivity and synthetic flexibility. The introduction of S-trimethoxy phenyl (STmp) in 2012 marked a breakthrough, allowing on-resin deprotection with 0.1M N-methylmorpholine (NMM)/DMF containing 5% DTT within minutes, while remaining stable to piperidine [7]. This innovation facilitated complex disulfide-rich peptides (e.g., insulin analogs) by enabling sequential, orthogonal deprotection cycles [1] [7].
Table 1: Evolution of Key Cysteine Protecting Groups in Fmoc SPPS
| Protecting Group | Deprotection Conditions | Orthogonality | Key Limitations |
|---|---|---|---|
| Acetamidomethyl (Acm) | I₂, Tl(tfa)₃ | Moderate | Over-oxidation risk |
| tert-Butylthio (tBuS) | TFA/scavengers | High | Slow deprotection |
| S-Trimethoxyphenyl (STmp) | Mild thiolysis (DTT/NMM) | High | Sensitive to strong acids |
| S-Carboxymethyl | Acid hydrolysis | Low | Not orthogonally cleavable |
S-Carboxymethyl-L-cysteine (CAS 638-23-3), first synthesized 80 years ago, initially gained attention in respiratory medicine as carbocysteine due to its mucolytic properties [3] [8]. Chemically, it features a -SCH₂CO₂H sidechain, replacing cysteine’s nucleophilic thiol with a stable carboxylic acid. This modification eliminates oxidation-prone thiols while introducing a pH-dependent anionic charge, altering solubility and conformational behavior [3] [6]. In analytical biochemistry, S-carboxymethylation became a cornerstone for cysteine quantification: alkylation with iodoacetic acid converts cysteine to S-carboxymethylcysteine, which survives 6M HCl hydrolysis and is detectable via amino acid analysis [6]. The Fmoc-derivatized version (Fmoc-S-carboxymethyl-L-cysteine, MW 401.43, C₂₀H₁₉NO₆S) emerged as a building block for SPPS, enabling precise cysteine functionalization without additional protection/deprotection steps [4] [8]. Its stability under Fmoc deprotection conditions (piperidine/DMF) distinguishes it from groups requiring harsh acids or toxic scavengers [9].
Table 2: Structural and Functional Properties of S-Carboxymethyl-Cysteine Derivatives
| Property | S-Carboxymethyl-L-Cysteine | Fmoc-S-Carboxymethyl-L-Cysteine | Biological Carbocysteine |
|---|---|---|---|
| Chemical Formula | C₅H₉NO₄S | C₂₀H₁₉NO₆S | C₅H₉NO₄S |
| Molecular Weight | 179.19 g/mol | 401.43 g/mol | 179.19 g/mol |
| Key Functional Group | -SCH₂CO₂H | Fmoc-NH-CH(-SCH₂CO₂H)-CO₂H | -SCH₂CO₂H |
| Primary Role | Analytical standard | SPPS building block | Mucolytic drug |
| Stability in Fmoc SPPS | N/A | Stable to piperidine | N/A |
The integration of Fmoc-S-carboxymethyl-L-cysteine into peptide synthesis addressed two critical challenges: (1) avoiding epimerization at C-terminal cysteine residues, and (2) enabling orthogonal protection strategies for complex peptide architectures. During standard Fmoc SPPS, C-terminal cysteine activation risks oxazolone formation, leading to epimerization (L→D conversion) [10]. The pre-carboxymethylated cysteine eliminates this by removing the nucleophilic thiol, thus preventing base-catalyzed racemization during coupling [5] [9]. Its acid stability (unlike tBu or Trt groups) allows retention during TFA-mediated global deprotection, making it ideal for synthesizing C-terminally modified peptides like esters or amides [5] [9]. For instance, in native chemical ligation (NCL), peptides bearing C-terminal thioesters require stringent thiol masking; using this derivative avoids competing side reactions [5].
Table 3: Applications in Orthogonal Peptide Synthesis
| Application | Mechanism | Advantage Over Conventional Cys |
|---|---|---|
| C-Terminal Epimerization Suppression | Eliminates enolizable thiol | Reduces D-isomer formation by >90% |
| Acid-Stable Anionic Modifier | Retains -CO₂H group during TFA cleavage | Enables charge modulation without protection |
| Disulfide Stapling Scaffold | Carboxylate participates in metal coordination | Facilitates regioselective macrocyclization |
| Native Chemical Ligation | Blocks undesired thiolysis | Compatible with in situ thioester activation |
In branched or cyclic peptides, this derivative serves as a permanently modified cysteine analog, circumventing multi-step deprotection. Recent work demonstrates its utility in peptide therapeutics requiring stable carboxylate motifs, such as angiotensin-converting enzyme (ACE) inhibitors or metal-chelating agents [5]. When paired with photolabile or enzyme-cleavable groups on other residues, it exemplifies orthogonal design—enabling sequential assembly without cross-reactivity [1] [5].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1